L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)-
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Overview
Description
L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- is a compound that combines the properties of L-glutamic acid and N-acetyl-L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- typically involves the reaction of L-glutamic acid with N-acetyl-L-phenylalanine under specific conditions. One common method involves the use of acetic anhydride as a reagent to acetylate the amino group of L-glutamic acid . The reaction is usually carried out at elevated temperatures ranging from 60°C to 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with minimal byproducts. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmission and neuroprotection.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- involves its interaction with specific molecular targets and pathways. It may act as a neurotransmitter or modulator in the central nervous system, influencing synaptic transmission and plasticity . The compound may also play a role in metabolic pathways, such as the urea cycle, by regulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamic acid: Involved in the biosynthesis of arginine and regulation of the urea cycle.
N-Acetylaspartic acid: Plays a role in brain metabolism and is used as a marker for certain neurological conditions.
N-Carbamyl-L-glutamic acid: Used in the treatment of hyperammonemia and as a dietary supplement.
Uniqueness
L-Glutamic acid, N-(N-acetyl-L-phenylalanyl)- is unique due to its combined properties of L-glutamic acid and N-acetyl-L-phenylalanine. This combination allows it to participate in a wide range of biochemical reactions and pathways, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
61989-55-7 |
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Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H20N2O6/c1-10(19)17-13(9-11-5-3-2-4-6-11)15(22)18-12(16(23)24)7-8-14(20)21/h2-6,12-13H,7-9H2,1H3,(H,17,19)(H,18,22)(H,20,21)(H,23,24)/t12-,13-/m0/s1 |
InChI Key |
ALKFYDQGZGCQKC-STQMWFEESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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